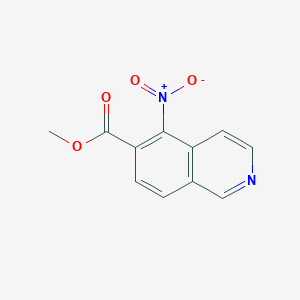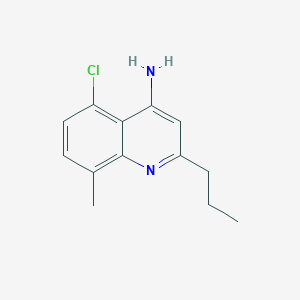
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is a synthetic compound with a unique structure that includes a tert-butyl group, an azetidin-3-yl group, and a methylcarbamate group. This compound is known for its versatility in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with azetidin-3-yl(methyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidin-3-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate has a wide range of scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Plays a role in the development of new pharmaceuticals, particularly antibiotics and antitumor agents.
Drug Development: Serves as an intermediate in the synthesis of various drug candidates.
Biochemistry: Utilized in the synthesis of novel heterocyclic amino acids and ligands for nicotinic receptors.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
Uniqueness
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Eigenschaften
CAS-Nummer |
1193386-50-3 |
|---|---|
Molekularformel |
C11H23N3O2 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
WOSDNQZCSFJFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN(C)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)

![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)



![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
